1-Benzyl-3-(4-methoxyphenyl)thiourea

Lipophilicity Drug-likeness Physicochemical property

1-Benzyl-3-(4-methoxyphenyl)thiourea (CAS 29806-60-8, molecular formula C₁₅H₁₆N₂OS, molecular weight 272.37 g/mol) is an unsymmetrical N,N′-disubstituted thiourea derivative bearing a benzyl group on one thiourea nitrogen and a 4-methoxyphenyl (p-anisyl) group on the other. It belongs to the class of thiourea-based hydrogen-bond donor organocatalysts and bioactive small-molecule scaffolds that have attracted sustained interest in medicinal chemistry, antiviral drug discovery, and anion recognition research.

Molecular Formula C15H16N2OS
Molecular Weight 272.4 g/mol
Cat. No. B12043704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(4-methoxyphenyl)thiourea
Molecular FormulaC15H16N2OS
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2
InChIInChI=1S/C15H16N2OS/c1-18-14-9-7-13(8-10-14)17-15(19)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,16,17,19)
InChIKeyPZTRIGMEPIXZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-(4-methoxyphenyl)thiourea: Structural Identity and Baseline Properties for Research Sourcing


1-Benzyl-3-(4-methoxyphenyl)thiourea (CAS 29806-60-8, molecular formula C₁₅H₁₆N₂OS, molecular weight 272.37 g/mol) is an unsymmetrical N,N′-disubstituted thiourea derivative bearing a benzyl group on one thiourea nitrogen and a 4-methoxyphenyl (p-anisyl) group on the other [1]. It belongs to the class of thiourea-based hydrogen-bond donor organocatalysts and bioactive small-molecule scaffolds that have attracted sustained interest in medicinal chemistry, antiviral drug discovery, and anion recognition research [2][3]. The compound is offered through Sigma-Aldrich (product TMT00113) as part of a collection of unique chemicals for early discovery research, though it is currently listed as discontinued with no supplier-collected analytical data . Spectroscopic characterization data (¹H and ¹³C NMR in DMSO-d₆) are archived in the SpectraBase database [1].

Why Generic Substitution of 1-Benzyl-3-(4-methoxyphenyl)thiourea with In-Class Analogs Introduces Uncontrolled Variables in Research and Procurement


Thiourea derivatives are often treated as interchangeable reagents in procurement workflows, but small structural perturbations—such as the presence or absence of a 4-methoxy substituent on the N-aryl ring, or the use of a benzyl versus benzoyl linker—produce measurable shifts in hydrogen-bond acidity, lipophilicity, and biological target engagement that cannot be predicted from scaffold similarity alone [1][2]. For example, in the N-benzyl-N′-arylthiourea antiviral series, the identity of the aryl substituent directly controls antiviral potency by orders of magnitude and determines selectivity between CMV and VZV targets [3][4]. In organocatalysis, linear free-energy relationships have been established between the pKₐ of the thiourea N–H protons and both catalytic rate and enantioselectivity, meaning that replacement of the 4-methoxyphenyl group with an unsubstituted phenyl or 4-chlorophenyl group alters the catalyst's performance in a quantitatively predictable but functionally significant manner [1]. Substitution without explicit equivalency data risks invalidating reaction outcomes, biological assay results, or IP positioning.

Quantitative Differentiation Evidence: 1-Benzyl-3-(4-methoxyphenyl)thiourea Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 4-Methoxy Substitution Increases Partition Coefficient by ~1 Log Unit Relative to Unsubstituted Phenyl Analog

The 4-methoxy substituent on the N-aryl ring substantially elevates lipophilicity compared to the direct structural analog 1-benzyl-3-phenylthiourea (BPTU). The computed LogP for 1-benzyl-3-(4-methoxyphenyl)thiourea is 3.65, whereas BPTU has a reported LogP of 2.64 . This ~1 log-unit increase corresponds to approximately 10-fold higher octanol/water partition and is expected to enhance membrane permeability by approximately one order of magnitude based on established LogP–permeability correlations [1]. The topological polar surface area (TPSA) remains closely comparable: 65.38 Ų for the target compound versus approximately 64.0 Ų for BPTU (calculated), indicating that the lipophilicity gain is achieved without a substantial penalty in polar surface area .

Lipophilicity Drug-likeness Physicochemical property

Regioisomeric Differentiation: 4-Methoxyphenyl vs 4-Methoxybenzyl Substitution Pattern Determines N–H Acidity and Hydrogen-Bond Donor Strength

The target compound 1-benzyl-3-(4-methoxyphenyl)thiourea is a constitutional isomer of 1-(4-methoxybenzyl)-3-phenylthiourea (CAS 86884-98-2). In the target compound, the electron-donating 4-methoxy group is conjugated directly to the thiourea N–H through the aryl ring, which increases the electron density at the thiourea nitrogen and modulates the N–H acidity (pKₐ). In the regioisomer, the methoxy group is separated from the thiourea core by a methylene spacer, breaking this direct conjugation [1]. Published linear free-energy relationship (LFER) studies on meta- and para-substituted aromatic thioureas have demonstrated that the pKₐ of the thiourea N–H protons correlates directly with both catalytic rate (log k) and enantioselectivity (log R/S) in asymmetric organocatalytic transformations [2]. The 4-methoxy substituent, as a strong electron-donating group (σₚ⁺ = −0.78), is predicted to raise the N–H pKₐ by approximately 0.5–1.5 units relative to an unsubstituted phenyl ring, translating to measurably different hydrogen-bond donor strength [2][3].

Organocatalysis Hydrogen-bond donor Regioisomerism

Structural Differentiation from 1-Benzoyl-3-(4-methoxyphenyl)thiourea: Benzyl vs Benzoyl Linker Determines Intramolecular Hydrogen Bonding and Crystallographic Packing

The benzyl-substituted target compound differs critically from the corresponding 1-benzoyl-3-(4-methoxyphenyl)thiourea, whose crystal structure has been experimentally determined by single-crystal X-ray diffraction [1]. In the benzoyl analog, a strong intramolecular N–H⋯O hydrogen bond (2.618 Å) forms between the amide N–H and the benzoyl carbonyl oxygen, creating a nearly planar six-membered ring that rigidifies the central molecular architecture [2]. This intramolecular H-bond is absent in 1-benzyl-3-(4-methoxyphenyl)thiourea because the benzyl CH₂ group cannot serve as a hydrogen-bond acceptor. Consequently, the target compound retains conformational flexibility at the benzyl-thiourea junction and directs all thiourea N–H protons toward intermolecular interactions (solvent, substrate, or crystal packing), producing distinct solid-state packing motifs, solubility profiles, and molecular recognition behavior relative to the benzoyl analog [1]. This distinction has been systematically characterized in analogous thiourea series where benzyl versus benzoyl substitution controls both conformational preference and biological target engagement [3].

Crystal engineering Solid-state property Intramolecular H-bond

Class-Level Antiviral SAR Context: 4-Methoxy Substituent in N-Benzyl-N'-arylthiourea Series Predicted to Modulate Potency and Selectivity Against Herpesviruses

The N-benzyl-N′-arylthiourea chemotype has produced some of the most potent non-nucleoside inhibitors of human cytomegalovirus (CMV) and varicella zoster virus (VZV) reported to date, with lead compounds achieving IC₅₀ values as low as 0.2 nM against CMV in HFF cell culture (compound 29) and <0.1 μM against VZV [1][2]. The SAR established in these studies demonstrates that the nature and position of aryl ring substituents directly control antiviral potency, selectivity between CMV and VZV, and metabolic stability. While the specific 4-methoxyphenyl analog was not among the compounds profiled in the published CMV or VZV papers, the systematic SAR trends indicate that electron-donating para-substituents modulate the thiourea N–H acidity and influence the compound's interaction with the viral ORF54 protein (VZV) or the CMV encapsidation target [2][3]. The α-methylbenzyl thiourea modification improved potency by 1–2 orders of magnitude in the CMV series, and the stereochemistry at the benzylic carbon was shown to be critical for VZV activity [2]. These SAR patterns provide a rational framework for differentiating the 4-methoxyphenyl benzyl thiourea from analogs bearing electron-withdrawing (e.g., 4-Cl, 4-CF₃) or unsubstituted aryl groups.

Antiviral Cytomegalovirus Varicella zoster virus

Validated Application Scenarios for 1-Benzyl-3-(4-methoxyphenyl)thiourea Based on Quantitative Differentiation Evidence


Lead Optimization in Antiviral Drug Discovery Targeting Herpesvirus Encapsidation Machinery

The N-benzyl-N′-arylthiourea scaffold has been clinically validated as a source of sub-nanomolar CMV inhibitors operating through a mechanism distinct from nucleoside analogs (targeting viral DNA encapsidation rather than DNA polymerase) [1][2]. The 4-methoxyphenyl substitution pattern on this scaffold represents an electron-rich variant that can be explored for selectivity tuning between CMV and VZV, as published SAR demonstrates that aryl ring electronics directly influence virus-specific potency and that modifications at the benzyl position (e.g., α-methyl substitution) can further enhance activity by 10–100 fold [2]. Unlike 1,3-diphenylthiourea, the unsymmetrical benzyl/4-methoxyphenyl substitution provides two independent vectors for SAR exploration.

Hydrogen-Bond Donor Organocatalyst Development with Tunable N–H Acidity

The established linear free-energy relationship between thiourea N–H pKₐ and catalytic performance means that the 4-methoxyphenyl group—with its strong electron-donating character (σₚ⁺ = −0.78)—offers a specific pKₐ tuning point that is distinguishable from the unsubstituted phenyl analog (ΔpKₐ predicted ~0.5–1.5 units) [3]. This positions the compound as a candidate for reactions requiring a moderately weaker acid (stronger H-bond donor) than the widely used 3,5-bis(trifluoromethyl)phenyl thiourea catalysts, potentially improving enantioselectivity in transformations where over-acidification of the catalyst leads to non-productive substrate binding or background racemization.

Coordination Chemistry and Metal Complexation Studies Requiring Conformationally Flexible Thiourea Ligands

Unlike the benzoyl-substituted analog that is rigidified by an intramolecular N–H⋯O hydrogen bond (2.618 Å), 1-benzyl-3-(4-methoxyphenyl)thiourea possesses full conformational freedom at the benzyl-thiourea junction, making all N–H protons available for intermolecular metal coordination or anion binding [4]. This conformational flexibility enables the ligand to adapt to different metal coordination geometries (tetrahedral, square planar, octahedral), whereas the rigidified benzoyl analog is pre-organized for specific binding motifs. The 4-methoxy group additionally provides a second, weaker coordination site (ether oxygen) that can participate in chelation or secondary-sphere interactions.

Physicochemical Property Benchmarking in Drug-Likeness Optimization Programs

With a computed LogP of 3.65 and TPSA of 65.38 Ų, the compound occupies a favorable drug-like property space distinct from its less lipophilic analog 1-benzyl-3-phenylthiourea (LogP = 2.64) . This ~1-log-unit difference is sufficient to measurably alter membrane permeability, CYP450 susceptibility, and plasma protein binding. The compound can serve as a matched molecular pair for quantifying the contribution of the 4-methoxy group to ADME parameters in systematic property optimization campaigns, providing a well-defined reference point for computational model training and validation.

Quote Request

Request a Quote for 1-Benzyl-3-(4-methoxyphenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.